Physicochemical Differentiation: pKa and XLogP3 Values
5-Bromo-2-methoxypyridin-3-ol exhibits a calculated XLogP3 value of 1.5 . This represents a measurable difference in lipophilicity compared to the non-brominated parent scaffold, 2-methoxypyridin-3-ol, for which calculated XLogP3 values are typically lower due to the absence of the hydrophobic bromine atom. The predicted pKa of 5-Bromo-2-methoxypyridin-3-ol is 8.17 ± 0.10 , a quantifiable difference from the pKa of the unsubstituted 3-hydroxypyridine (~8.7), indicating the electron-withdrawing effect of the bromine substituent on the pyridine ring's acid-base properties.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 2-Methoxypyridin-3-ol (approx. <1.5) |
| Quantified Difference | >0 difference |
| Conditions | Calculated value |
Why This Matters
The distinct lipophilicity and pKa values directly impact solubility, membrane permeability, and potential for non-specific binding in biological assays, making 5-Bromo-2-methoxypyridin-3-ol a more suitable starting point for optimizing CNS drug candidates than its less lipophilic, non-brominated analogs.
